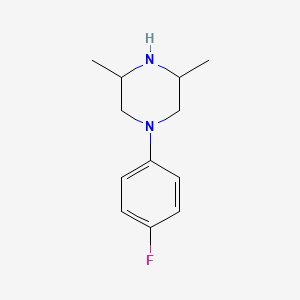
2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate is a chemical compound widely used as a linker in antibody-drug conjugates (ADCs). This compound plays a crucial role in the field of targeted cancer therapy, where it helps in the delivery of cytotoxic drugs to cancer cells while minimizing the impact on healthy cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate typically involves the reaction of 4-(methyldisulfanyl)pentanoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions to ensure high purity and yield. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby reducing the side effects associated with traditional chemotherapy. The compound’s role as a linker is critical in ensuring the stability and efficacy of ADCs.
In addition to its use in ADCs, the compound is also employed in the synthesis of various bioactive molecules and as a reagent in organic synthesis. Its unique chemical properties make it a valuable tool in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate involves its role as a linker in ADCs. The compound facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. Upon binding to the target cells, the ADC is internalized, and the cytotoxic drug is released, leading to cell death. The disulfide bond in the compound is cleaved in the reductive environment of the cancer cell, triggering the release of the drug .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate
- 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate
- 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate
Uniqueness
This compound is unique due to its specific application as a linker in ADCs. Its chemical structure allows for efficient drug release in the target cells, making it a preferred choice in the development of targeted cancer therapies. The presence of the disulfide bond is particularly advantageous for controlled drug release.
Properties
Molecular Formula |
C10H15NO4S2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(methyldisulfanyl)pentanoate |
InChI |
InChI=1S/C10H15NO4S2/c1-7(17-16-2)3-6-10(14)15-11-8(12)4-5-9(11)13/h7H,3-6H2,1-2H3 |
InChI Key |
OIXXJNZDRMIEAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)ON1C(=O)CCC1=O)SSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B11719417.png)

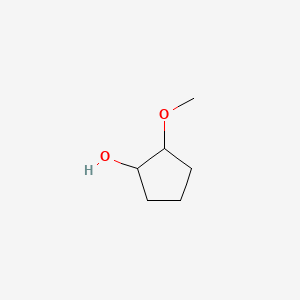
![2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11719438.png)

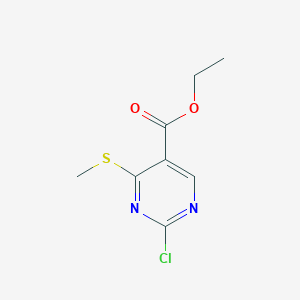
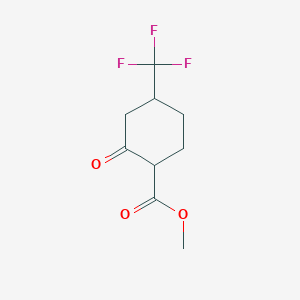
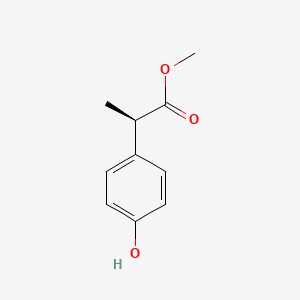
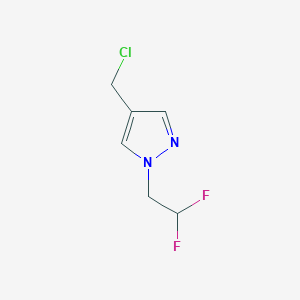
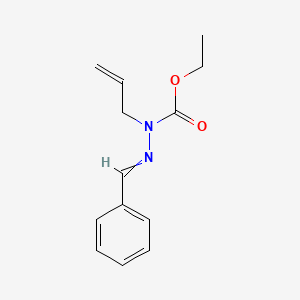
![1,2-Diazaspiro[4.5]decan-3-one](/img/structure/B11719480.png)
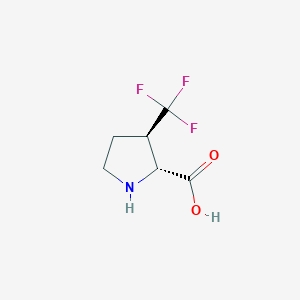
![7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride](/img/structure/B11719490.png)
